molecular formula C14H27N3O3 B13171934 tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate

tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate

Cat. No.: B13171934
M. Wt: 285.38 g/mol
InChI Key: SLVIQBBISLTUEB-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group, an aminopiperidine moiety, and a methyl oxopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like ethyl acetate (EtOAc) at room temperature. The reaction is allowed to proceed for several hours to ensure complete protection .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or cancer .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

  • tert-butyl (4-methylpiperidin-4-yl)carbamate
  • tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate

Uniqueness: tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-10(9-16-13(19)20-14(2,3)4)12(18)17-7-5-11(15)6-8-17/h10-11H,5-9,15H2,1-4H3,(H,16,19)

InChI Key

SLVIQBBISLTUEB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)N1CCC(CC1)N

Origin of Product

United States

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